

An In-depth Technical Guide to *cis*-Dichlorobis(triphenylphosphine)platinum(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-Dichlorobis(triphenylphosphine)platinum(II)

Cat. No.: B076907

[Get Quote](#)

CAS Number: 15604-36-1

This technical guide provides a comprehensive overview of ***cis*-dichlorobis(triphenylphosphine)platinum(II)**, a square planar platinum(II) complex. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, spectroscopic characterization, and its significant applications, particularly in the realm of anticancer research.

Core Chemical and Physical Properties

***cis*-Dichlorobis(triphenylphosphine)platinum(II)** is a white, crystalline powder.^[1] It is a coordination complex with a central platinum atom in the +2 oxidation state. The *cis*-configuration of the chloride and triphenylphosphine ligands is a crucial feature that significantly influences its reactivity and biological activity.^[1]

Table 1: General and Physical Properties

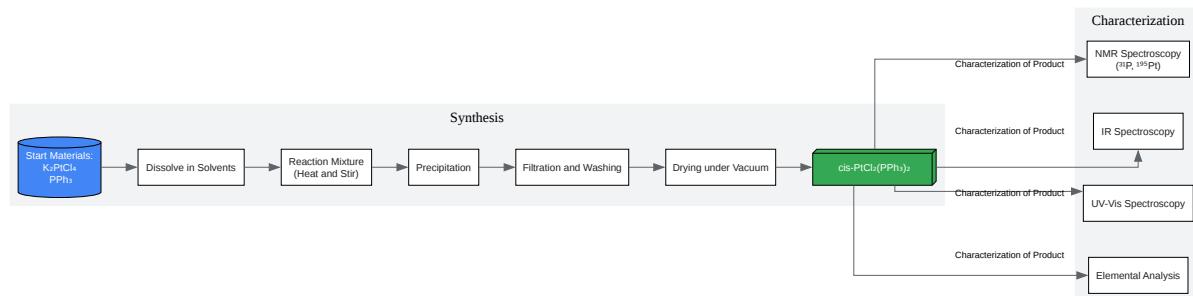
Property	Value	Reference(s)
Molecular Formula	$C_{36}H_{30}Cl_2P_2Pt$	[2]
Molecular Weight	790.56 g/mol	[2]
Appearance	White crystalline powder	[1]
Melting Point	$\geq 300\text{ }^{\circ}\text{C}$	[2]
Solubility	Slightly soluble in chloroform, hexane, and toluene. Insoluble in water.	[3]

Synthesis of **cis**-Dichlorobis(triphenylphosphine)platinum(II)

The synthesis of **cis-dichlorobis(triphenylphosphine)platinum(II)** is typically achieved through the reaction of potassium tetrachloroplatinate(II) (K_2PtCl_4) with triphenylphosphine (PPh_3) in an aqueous or alcoholic solution. The triphenylphosphine ligands displace two of the chloride ions from the tetrachloroplatinate complex to form the desired product.

Detailed Experimental Protocol

The following protocol describes a common laboratory-scale synthesis of **cis-dichlorobis(triphenylphosphine)platinum(II)**:


Materials:

- Potassium tetrachloroplatinate(II) (K_2PtCl_4)
- Triphenylphosphine (PPh_3)
- Ethanol
- Water
- Diethyl ether

Procedure:

- In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in a minimal amount of hot water.
- In a separate beaker, dissolve a slight excess (approximately 2.2 equivalents) of triphenylphosphine in warm ethanol.
- Slowly add the triphenylphosphine solution to the stirring aqueous solution of potassium tetrachloroplatinate(II).
- A pale-yellow precipitate of **cis-dichlorobis(triphenylphosphine)platinum(II)** will begin to form.
- Continue stirring the reaction mixture at an elevated temperature (e.g., 60-70 °C) for a specified period (typically 1-2 hours) to ensure the completion of the reaction.
- Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration through a Büchner funnel.
- Wash the precipitate with cold water, followed by small portions of cold ethanol, and finally with diethyl ether to facilitate drying.
- Dry the product under vacuum to obtain the final **cis-dichlorobis(triphenylphosphine)platinum(II)** complex.

Diagram 1: General Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and subsequent characterization of **cis-dichlorobis(triphenylphosphine)platinum(II)**.

Spectroscopic and Structural Data

The characterization of **cis-dichlorobis(triphenylphosphine)platinum(II)** relies on various spectroscopic techniques that provide insights into its structure and purity.

Table 2: Spectroscopic Data

Technique	Parameter	Value	Reference(s)
^{31}P NMR	Chemical Shift (δ)	~15 ppm	[4]
$^1\text{J}(\text{Pt-}^{13}\text{P})$ Coupling Constant		~3600 Hz [4]	
^{195}Pt NMR	Chemical Shift (δ)	~ -4650 ppm (relative to Na_2PtCl_6)	[5]
IR Spectroscopy	Pt-Cl stretching frequency (ν)	~315 cm^{-1} and ~290 cm^{-1}	[6]
UV-Vis Spectroscopy	Absorption Maxima (λ_{max})	~260 nm, ~350 nm	[7][8]

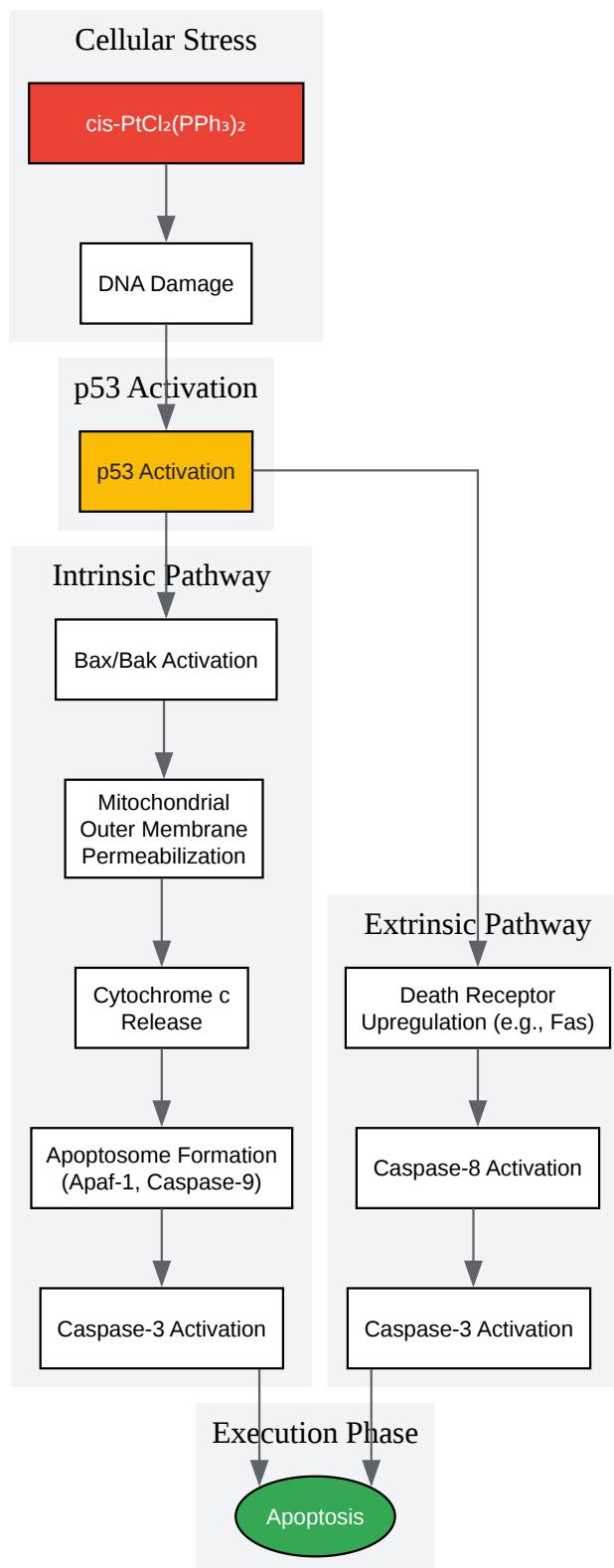
Structural Data: X-ray crystallography has confirmed the square planar geometry of **cis-dichlorobis(triphenylphosphine)platinum(II)**. The average Pt-P bond distance is approximately 2.261 Å, and the average Pt-Cl bond distance is about 2.346 Å.[1]

Applications in Drug Development and Catalysis

cis-Dichlorobis(triphenylphosphine)platinum(II) serves as a versatile precursor for the synthesis of other platinum-based compounds and has been investigated for its potential as an anticancer agent and as a catalyst.[3]

Anticancer Activity and Mechanism of Action

Similar to the well-known anticancer drug cisplatin, the biological activity of **cis-dichlorobis(triphenylphosphine)platinum(II)** is primarily attributed to its ability to interact with DNA. Upon entering a cell, the chloride ligands can be displaced by water molecules in the low-chloride intracellular environment, forming a reactive aqua species. This activated complex can then bind to the nitrogenous bases of DNA, particularly the N7 atoms of guanine and adenine.


The binding of the platinum complex to DNA can lead to the formation of various adducts, including intrastrand and interstrand crosslinks. These DNA lesions distort the double helix, which can inhibit critical cellular processes such as DNA replication and transcription.

Ultimately, the accumulation of DNA damage can trigger a cascade of signaling events that lead to programmed cell death, or apoptosis.

Apoptosis Signaling Pathway

The induction of apoptosis by DNA damage is a complex process involving multiple signaling pathways. The p53 tumor suppressor protein plays a crucial role in this process.^[9] In response to DNA damage, p53 is activated and can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.^{[9][10]}

Diagram 2: p53-Mediated Apoptosis Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the p53-mediated apoptosis signaling pathway initiated by DNA damage from **cis-dichlorobis(triphenylphosphine)platinum(II)**.

Experimental Protocol for Anticancer Activity Assessment

A common method to evaluate the in vitro anticancer activity of a compound is the MTT assay, which measures cell viability.[[11](#)]

Materials:

- Cancer cell line (e.g., A2780 ovarian cancer cells)[[11](#)]
- Non-cancerous cell line (for assessing selectivity)
- **cis-Dichlorobis(triphenylphosphine)platinum(II)**
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilizing agent (e.g., DMSO or a buffered solution)
- 96-well microplates
- Microplate reader

Procedure:

- Culture the selected cancer and non-cancerous cells in appropriate flasks until they reach the desired confluence.
- Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight in an incubator (37 °C, 5% CO₂).

- Prepare a stock solution of **cis-dichlorobis(triphenylphosphine)platinum(II)** in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in the cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of the platinum complex. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
- After incubation, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]

Conclusion

cis-Dichlorobis(triphenylphosphine)platinum(II) is a fundamentally important platinum complex with well-characterized chemical and physical properties. Its role as a precursor in the synthesis of other platinum compounds and its potential as an anticancer agent make it a subject of continued interest in both academic and industrial research. This guide has provided a detailed overview of its synthesis, characterization, and biological activity, offering a valuable resource for professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 2. cis-Dichlorobis(triphenylphosphine)platinum(II) 15604-36-1 [sigmaaldrich.com]
- 3. cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 细胞凋亡信号转导的 p53 通路 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. mdpi.com [mdpi.com]
- 11. Promising Anticancer Activity of [Bis(1,8-quinolato)palladium (II)] Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to cis-Dichlorobis(triphenylphosphine)platinum(II)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076907#cis-dichlorobis-triphenylphosphine-platinum-ii-cas-number-15604-36-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com